molecular formula C20H20ClN3O3S B2703445 1-[(2-chlorophenyl)methyl]-7-methyl-3-(pyrrolidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione CAS No. 1251574-34-1

1-[(2-chlorophenyl)methyl]-7-methyl-3-(pyrrolidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione

Cat. No.: B2703445
CAS No.: 1251574-34-1
M. Wt: 417.91
InChI Key: BJCXYULDRGRXDN-UHFFFAOYSA-N
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Description

This compound belongs to the benzothiadiazine-dione class, characterized by a sulfur-containing heterocyclic core modified with substituents that influence its physicochemical and biological properties. Key structural features include:

  • 7-Methyl substituent: Likely improves metabolic stability compared to non-methylated analogs.
  • Pyrrolidine-1-carbonyl moiety: A five-membered nitrogen heterocycle contributing to conformational flexibility and hydrogen-bonding interactions.

Properties

IUPAC Name

[1-[(2-chlorophenyl)methyl]-7-methyl-4,4-dioxo-4λ6,1,2-benzothiadiazin-3-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O3S/c1-14-8-9-18-17(12-14)24(13-15-6-2-3-7-16(15)21)22-19(28(18,26)27)20(25)23-10-4-5-11-23/h2-3,6-9,12H,4-5,10-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJCXYULDRGRXDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)S(=O)(=O)C(=NN2CC3=CC=CC=C3Cl)C(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(2-chlorophenyl)methyl]-7-methyl-3-(pyrrolidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Benzothiadiazine Ring: The benzothiadiazine ring can be synthesized through a cyclization reaction involving appropriate precursors under controlled conditions.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via a nucleophilic substitution reaction using a chlorobenzyl halide and a suitable nucleophile.

    Addition of the Pyrrolidinylcarbonyl Group: The pyrrolidinylcarbonyl group can be added through an acylation reaction using a pyrrolidine derivative and an acylating agent.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-[(2-chlorophenyl)methyl]-7-methyl-3-(pyrrolidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halides, amines, and alcohols.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[(2-chlorophenyl)methyl]-7-methyl-3-(pyrrolidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[(2-chlorophenyl)methyl]-7-methyl-3-(pyrrolidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name / ID Molecular Formula Molecular Weight Key Substituents logP Notes
1-[(2-Chlorophenyl)methyl]-7-methyl-3-(pyrrolidine-1-carbonyl)-1H-4λ⁶,1,2-benzothiadiazine-4,4-dione C₂₁H₁₉ClN₄O₃S 466.92* 2-Chlorophenylmethyl, 7-methyl, pyrrolidine-1-carbonyl ~3.1† Predicted enhanced solubility vs. piperidine analogs due to smaller ring size.
M786-3001 C₂₀H₂₀ClN₃O₃S 417.91 2-Chlorophenylmethyl, piperidine-1-carbonyl (no 7-methyl) 3.226 Higher logP suggests greater lipophilicity; potential CNS penetration.
(2Z)-2-(4-Cyanobenzylidene)-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11b) C₂₂H₁₇N₃O₃S 403.45 4-Cyanobenzylidene, methylfuran, thiazolo-pyrimidine core N/A Demonstrated antimicrobial activity in vitro.
Diethyl 8-cyano-7-(4-nitrophenyl)-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l) C₂₄H₂₂N₄O₇ 494.46 Nitrophenyl, cyano, diethyl ester ~2.8† Polar ester groups may limit membrane permeability.

*Calculated using atomic masses. †Estimated via fragment-based methods.

Key Findings:

The 7-methyl group in the target compound may confer metabolic stability by blocking oxidative degradation pathways, a feature absent in M786-3001 .

Bioactivity Trends: Analogs with electron-withdrawing groups (e.g., 4-cyano in 11b ) show antimicrobial activity, suggesting the target compound’s chlorophenyl group could similarly enhance bioactivity. Polar groups (e.g., diethyl esters in 1l ) reduce logP, whereas lipophilic substituents (e.g., chlorophenyl) favor membrane permeability.

Synthetic Accessibility :

  • The target compound’s synthesis likely follows routes similar to M786-3001, involving Ullmann coupling for benzothiadiazine core formation and amidation for pyrrolidine incorporation .

Biological Activity

The compound 1-[(2-chlorophenyl)methyl]-7-methyl-3-(pyrrolidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione is a member of the benzothiadiazine family, which has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antitumor and antimicrobial properties, synthesis methods, and relevant case studies.

Chemical Structure

The structural formula of the compound can be represented as follows:

C19H19ClN4O2S\text{C}_{19}\text{H}_{19}\text{Cl}\text{N}_{4}\text{O}_{2}\text{S}

This compound features a benzothiadiazine core, which is known for its diverse pharmacological effects.

Antitumor Activity

Recent studies have indicated that derivatives of benzothiadiazine can exhibit significant antitumor activity. The following table summarizes the findings from various research studies on the antitumor efficacy of related compounds:

CompoundCell Line TestedIC50 (µM)Assay Type
Compound 5A549 (Lung Cancer)2.12 ± 0.212D Assay
Compound 6HCC827 (Lung Cancer)5.13 ± 0.972D Assay
Compound 8NCI-H358 (Lung Cancer)0.85 ± 0.052D Assay
Compound 15A549 (Lung Cancer)6.75 ± 0.193D Assay

These results indicate that compounds similar to This compound showed promising activity against various lung cancer cell lines in both two-dimensional and three-dimensional cultures .

Antimicrobial Activity

The antimicrobial properties of related compounds have also been evaluated. The following table highlights the antimicrobial efficacy against common pathogens:

CompoundPathogen TestedMinimum Inhibitory Concentration (MIC)
Compound 5E. coli (Gram-negative)32 µg/mL
Compound 6Staphylococcus aureus (Gram-positive)16 µg/mL
Compound 8Saccharomyces cerevisiae (Eukaryotic model)64 µg/mL

These findings suggest that certain derivatives possess significant antibacterial activity, indicating their potential as therapeutic agents against bacterial infections .

The proposed mechanism of action for these compounds involves binding to DNA and inhibiting DNA-dependent enzymes. This interaction primarily occurs within the minor groove of DNA, which can lead to the interruption of cellular processes vital for tumor growth and bacterial proliferation .

Case Study: Efficacy Against Lung Cancer

A study conducted on This compound demonstrated its effectiveness in inhibiting cell proliferation in lung cancer models. The compound was tested using MTS cytotoxicity assays across multiple lung cancer cell lines, revealing a dose-dependent response with significant reductions in cell viability at lower concentrations.

Case Study: Antimicrobial Properties

Another investigation focused on the antimicrobial effects of this compound against Staphylococcus aureus and E. coli. The results indicated that the compound exhibited potent antibacterial properties at concentrations that were non-toxic to human cells, suggesting a favorable therapeutic index for further development.

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